2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE
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Overview
Description
2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isoxazole ring, a hydrazone linkage, and a trimethoxybenzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The subsequent steps involve the formation of the hydrazone linkage and the attachment of the trimethoxybenzoate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development or as a diagnostic tool.
Industry: It may find applications in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazone derivatives, isoxazole-containing molecules, and trimethoxybenzoate esters. Examples include:
- 2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C28H25N3O7 |
---|---|
Molecular Weight |
515.5g/mol |
IUPAC Name |
[2-[(E)-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C28H25N3O7/c1-17-24(25(31-38-17)18-10-6-5-7-11-18)27(32)30-29-16-19-12-8-9-13-21(19)37-28(33)20-14-22(34-2)26(36-4)23(15-20)35-3/h5-16H,1-4H3,(H,30,32)/b29-16+ |
InChI Key |
PALGVCMISHPYHW-MUFRIFMGSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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